Einecs 224-674-2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane-1,β-ethylamine typically involves the reaction of cyclohexanone with ethylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .
Industrial Production Methods
In industrial settings, the production of cyclohexane-1,β-ethylamine may involve more scalable methods, such as catalytic hydrogenation of the corresponding nitrile or imine intermediates. These processes are optimized for higher yields and purity, often employing catalysts like palladium on carbon or Raney nickel .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,β-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form cyclohexane derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Various N-substituted cyclohexane derivatives.
Scientific Research Applications
Cyclohexane-1,β-ethylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which cyclohexane-1,β-ethylamine exerts its effects involves its interaction with various molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially affecting their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexylamine
- Cyclohexanone
- Cyclohexanecarboxylic acid
Uniqueness
Cyclohexane-1,β-ethylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
4442-90-4 |
---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-cyclohexylideneethanamine |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h6H,1-5,7,9H2 |
InChI Key |
ZUHPVZOOSWSQDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CCN)CC1 |
Origin of Product |
United States |
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